Pyrido[2,3-d]pyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H4,8,9,10,11,12) |
InChI Key |
LYXZTYXDCZQKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N=C2N=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrido 2,3 D Pyrimidine 2,4 Diamine Derivatives
Classical and Established Synthetic Routes to the Pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) Nucleus
Condensation Reactions and Annulation Strategies
The construction of the pyrido[2,3-d]pyrimidine (B1209978) ring system is often achieved through condensation reactions that form the pyridine (B92270) portion of the fused heterocycle onto a pre-existing pyrimidine (B1678525) ring. nih.govjocpr.com This approach typically involves the reaction of an appropriately substituted 4-aminopyrimidine (B60600) with a three-carbon component. jocpr.com The success of these cyclization reactions is highly dependent on the electronic nature of the pyrimidine ring, requiring activation by electron-donating groups at the 2- and 4-positions to facilitate the electrophilic attack at the 5-position. jocpr.com
A variety of reagents can serve as the three-carbon synthon. For instance, α,β-unsaturated ketones have been condensed with 6-aminopyrimidines. The proposed mechanism for this transformation involves a nucleophilic attack of the amino group on the carbonyl carbon of the unsaturated ketone, leading to a Schiff base intermediate, which then cyclizes and oxidizes to yield the aromatic pyrido[2,3-d]pyrimidine. jocpr.com An alternative pathway involves a Michael addition followed by cyclization. jocpr.com
Another common strategy involves the reaction of 6-aminouracils with biselectrophiles. acs.org The reaction conditions, including the choice of solvent, can influence the product distribution. acs.org
Synthetic Approaches via Preformed Pyrimidine and Pyridine Rings
The synthesis of the pyrido[2,3-d]pyrimidine nucleus can be broadly categorized into two main strategies: building the pyridine ring onto a preformed pyrimidine or constructing the pyrimidine ring onto an existing pyridine. nih.govnih.gov
From Preformed Pyrimidines:
This is the more common approach, where a 4-aminopyrimidine derivative is a key starting material. jocpr.com The pyridine ring is then constructed by reacting the aminopyrimidine with a suitable three-carbon fragment. For example, 2,6-diaminopyrimidin-4(3H)-one can be reacted with aldehydes and cyclic or acyclic ketones under various conditions to form the fused pyridine ring. researchgate.net A notable example is the Hantzsch-type cyclization of 6-aminouracil (B15529) with an aromatic aldehyde and indan-1,3-dione in acetic acid to produce indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-triones. bu.edu.eg
From Preformed Pyridines:
While less common, it is also possible to construct the pyrimidine ring onto a preformed pyridine. This can be achieved through various cyclization strategies. For instance, 2-aminopyridines can be condensed with enone Mannich bases to afford pyrido[1,2-a]pyrimidines. bu.edu.eg
Notable Historical Syntheses (e.g., Kisliuk et al., Queener et al. pathways)
Kisliuk et al. Syntheses:
In 1993, Kisliuk and his team described two significant pathways for the synthesis of this compound derivatives. nih.govnih.gov
Route 1: This method involved the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline (B125895) in the presence of Raney Ni. nih.govmdpi.com The resulting intermediate was then N-methylated at the N10 position through reductive alkylation with formaldehyde (B43269) and sodium cyanoborohydride. nih.govmdpi.com
Route 2: A second strategy developed by Kisliuk's group started with the one-step reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govnih.govmdpi.com This nitro derivative was subsequently reduced to its 6-amino counterpart using Raney Ni in DMF. nih.govmdpi.com Reductive amination with various aldehydes, such as 3,4,5-trimethoxybenzaldehyde, furnished the desired N6-substituted product. nih.govmdpi.com
Queener et al. Pathway:
In 2008, Queener and colleagues reported a synthesis starting from 2,4-diamino-6-nitroquinazoline. nih.govnih.gov This starting material was reduced to 2,4,6-triaminoquinazoline (B80964) using hydrogen and Raney nickel. nih.govnih.gov Subsequent reaction with 2,5-dimethoxybenzaldehyde (B135726) produced an N9-H precursor, which was then subjected to reductive N9-alkylation with sodium cyanoborohydride to yield the final product. nih.govnih.gov
Advanced and Sustainable Synthetic Strategies
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrido[2,3-d]pyrimidine derivatives from simple starting materials in a single step. scirp.orgchem-soc.si These reactions offer several advantages, including operational simplicity, high atom economy, reduced waste, and often milder reaction conditions. scirp.orgscispace.com
A common MCR approach involves the three-component condensation of an aminopyrimidine (such as 4- or 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). scirp.orgscispace.com Various catalysts and reaction conditions have been employed to promote this transformation. For instance, diammonium hydrogen phosphate (B84403) (DAHP) has been used as a catalyst in aqueous media. scirp.org Microwave irradiation has also been utilized to accelerate the reaction. scirp.org Other catalysts that have been successfully employed include sodium lauryl sulfate (B86663) (SDS) in water, scispace.com the Brønsted-acidic ionic liquid 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate, chem-soc.si and bismuth(III) triflate. scirp.org
The proposed mechanism for these MCRs often involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. scirp.orgnih.gov
Catalytic Methodologies (e.g., Metal-catalyzed cross-coupling reactions like Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira, or Cu/Pd catalysis)
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyrido[2,3-d]pyrimidine core, allowing for the introduction of a wide range of substituents.
Buchwald–Hartwig Amination:
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed for the synthesis of N-aryl pyrido[2,3-d]pyrimidines. rsc.orgnih.govwikipedia.org This reaction involves the coupling of an amine with an aryl halide or triflate. wikipedia.org For example, N-aryl substituents have been introduced at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core via a Buchwald-Hartwig reaction. nih.gov A notable application involves the coupling of substituted anilines with 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine to generate novel antifolates. acs.org A cascade reaction involving an initial imination followed by an intramolecular Buchwald-Hartwig cross-coupling has also been developed for the synthesis of pyrido[2,3-d]pyrimidines under microwave irradiation. rsc.orgrsc.org
Suzuki–Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is another powerful palladium-catalyzed method used to introduce aryl substituents onto the pyrido[2,3-d]pyrimidine scaffold. nih.gov For instance, aryl groups have been introduced at the C4 position of 2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones via a Suzuki reaction. nih.gov In the synthesis of the mTOR inhibitor AZD8055, a palladium-catalyzed coupling with a boronic ester was a key step. nih.govmdpi.com
Sonogashira Coupling:
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a route to alkynyl-substituted pyrido[2,3-d]pyrimidines. nih.govresearchgate.net This methodology has been used to introduce arylethynyl substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system. nih.gov The reaction can be performed in a modular fashion, allowing for the initial introduction of a protected alkyne, followed by deprotection and a second Sonogashira coupling with a different aryl iodide. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of pyrido[2,3-d]pyrimidine derivatives, microwave irradiation has been effectively employed, particularly in one-pot, three-component reactions. nih.govscirp.org
One notable approach involves the reaction of 4(6)-aminouracil, malononitrile, and various aromatic aldehydes. scirp.org When conducted under microwave irradiation, this method yields a series of pyrido[2,3-d]pyrimidine derivatives in remarkably short reaction times, typically ranging from 5 to 10 minutes, with yields reported to be between 82% and 95%. scirp.org This efficiency represents a significant improvement over traditional heating methods. scirp.org
Another example is the microwave-assisted one-pot synthesis of dihydropyrido[2,3-d]pyrimidine derivatives from a mixture of 2,6-diaminopyrimidin-4-one, an aldehyde, and a 1,3-dicarbonyl compound in glycol. This reaction proceeds without a catalyst under microwave irradiation at 300W for 4-7 minutes. researchgate.net Similarly, novel pyrido[2,3-d]pyrimidines have been synthesized from dihydropyridines under microwave power of 180W. researchgate.net The reaction of 6-amino-1-(3,4-substituted phenyl)-2-oxo-4-(substituted phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles with glacial acetic acid in the presence of catalytic sulfuric acid under microwave irradiation also affords various pyrido[2,3-d]pyrimidine derivatives. researchgate.net
These studies underscore the advantages of microwave technology in the synthesis of this heterocyclic system, offering a rapid and efficient route to a variety of derivatives. nih.govscirp.orgresearchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
Green Chemistry Approaches and Aqueous Media Reactions
In line with the principles of green chemistry, several environmentally benign methods for the synthesis of pyrido[2,3-d]pyrimidines have been developed, with a strong emphasis on the use of water as a solvent and the application of recyclable catalysts. scirp.orgresearchgate.netorgchemres.org
A prominent green protocol is the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil in aqueous media. scirp.org This reaction can be efficiently catalyzed by a small amount (10 mol%) of diammonium hydrogen phosphate (DAHP), a cheap and mild catalyst. scirp.org The use of an aqueous ethanol mixture as the solvent system makes this procedure environmentally friendly, offering good yields and an easy work-up. scirp.org
Other green catalysts have also been explored. For instance, nanocrystalline magnesium oxide (MgO) has been successfully used to catalyze the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil (B104193) with malononitrile and aldehydes in water at 80 °C, producing a series of derivatives in high yields. nih.gov Layered double hydroxides (LDHs) functionalized with ionic liquids have also been reported as efficient and recyclable heterogeneous catalysts for these multicomponent reactions in aqueous mediums. researchgate.net The synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives has been achieved through a one-pot sequential multicomponent reaction in water, highlighting advantages such as easy product purification and environmental friendliness. researchgate.net
These methods demonstrate a commitment to sustainable chemistry by reducing reliance on volatile organic solvents and employing reusable catalysts, making the synthesis of pyrido[2,3-d]pyrimidines more economical and ecologically sound. researchgate.netorgchemres.org
Table 2: Green Chemistry Approaches for Pyrido[2,3-d]pyrimidine Synthesis
Functionalization and Derivatization of the this compound Scaffold
The biological activity of the pyrido[2,3-d]pyrimidine scaffold is highly dependent on the nature and position of its substituents. Therefore, significant research has been dedicated to developing strategies for its functionalization and derivatization to create chemical libraries for structure-activity relationship (SAR) studies. nih.govmdpi.com
Regioselective Substitution and Modification Strategies
Regioselectivity is crucial in the synthesis of specific pyrido[2,3-d]pyrimidine isomers. The inherent electronic properties of the pyrimidine ring often direct the initial cyclization, which typically involves an electrophilic attack at the C5 position, activated by electron-donating groups at the C2 and C4 positions. jocpr.com
Post-synthesis modifications allow for more targeted functionalization. For example, 5,7-dichloro-pyrido[2,3-d]pyrimidine-2,4-diones serve as versatile intermediates for regioselective amination. researchgate.net By carefully controlling reaction conditions, it is possible to selectively substitute the chlorine atom at either the C7 or C5 position, leading to 5-monoamino-7-chloro derivatives or 5,7-diamino compounds. researchgate.net
The C4 position has also been a target for modification to expand structural diversity. One strategy involves the diazotization of a 4-amino group to yield a 4-oxo derivative. mdpi.com This intermediate can then be converted to a more reactive electrophilic group, such as a triflate, opening the door for various cross-coupling reactions to introduce new substituents at the C4 position. mdpi.com
Introduction of Diverse Chemical Moieties for Structural Diversity
A wide array of chemical groups has been introduced onto the this compound scaffold to explore its chemical space.
At the C6 Position: A concise route for introducing substituted benzyl (B1604629) groups at the C6 position involves a palladium-catalyzed cross-coupling reaction between 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine and an organozinc halide, followed by deprotection. nih.gov Other synthetic strategies have successfully attached bulky tricyclic aromatic groups, such as dibenz[b,f]azepine and dibenzo[a,d]cycloheptene, to the C6 position via condensation reactions. researchgate.net Reductive amination has also been employed to link various substituted aldehydes, like 3,4,5-trimethoxybenzaldehyde, to a C6-amino group. nih.govmdpi.com
At the C4 Position: Following the conversion of the C4 position to a reactive intermediate (e.g., iodo or triflate), various cross-coupling reactions can be performed. These include Suzuki–Miyaura reactions to introduce aryl groups and Sonogashira or Ullmann-type reactions to introduce alkylethynyl, O-aryl, and S-aryl moieties. mdpi.com
At the N1 and N3 Positions: In pyrido[2,3-d]pyrimidine-2,4-dione systems, direct alkylation of the uracil (B121893) nitrogen atoms with reagents like ethyl iodide or n-propyl iodide allows for the introduction of different alkyl groups at the R1 and R3 positions. nih.gov
This extensive functionalization provides access to a vast number of analogues, which is essential for optimizing the properties of these compounds. ebi.ac.uk
Table 3: Examples of Functionalization on the Pyrido[2,3-d]pyrimidine Scaffold
Reaction Mechanisms and Pathways in this compound Synthesis
The formation of the pyrido[2,3-d]pyrimidine ring system can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions.
One of the most common and efficient pathways is a domino Knoevenagel-Michael-cyclization sequence, particularly in the three-component synthesis from an aminopyrimidine, an aldehyde, and an active methylene compound like malononitrile. scirp.org The proposed mechanism begins with the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base or a Lewis acid, to form a benzylidenemalononitrile (B1330407) intermediate. This is followed by a Michael addition of the C5-position of the activated 6-aminouracil to the electron-deficient double bond of the intermediate. The final step involves an intramolecular cyclization via the attack of the amino group onto one of the nitrile groups, followed by tautomerization to yield the stable aromatic pyrido[2,3-d]pyrimidine ring system. scirp.org
Another fundamental pathway involves the annelation of the pyridine ring onto a pre-existing pyrimidine. This typically starts with an appropriately substituted 4-aminopyrimidine. The reaction is an electrophilic attack on the electron-rich C5 position of the pyrimidine ring. jocpr.com For this cyclization to be effective, the pyrimidine must be activated by electron-donating groups, such as amino or hydroxyl groups, at the C2 and C4 positions. jocpr.com The reaction partner provides the necessary three-carbon unit to complete the pyridine ring, which can be an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. jocpr.com
For instance, the reaction of 6-aminouracils with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a protic medium is believed to proceed via an initial Michael addition, followed by cyclization and rearrangement to form the 7-oxopyrido[2,3-d]pyrimidine structure. jocpr.com These mechanistic insights are crucial for predicting reaction outcomes and designing new synthetic routes to novel derivatives.
Structure Activity Relationship Sar and Molecular Design of Pyrido 2,3 D Pyrimidine 2,4 Diamine Analogs
Elucidation of Key Structural Features for Biological Activity
The biological activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives is intrinsically linked to their core structure and the nature of the substituents at various positions. The 2,4-diamino substitution on the pyrimidine (B1678525) ring is a frequently recurring motif in biologically active compounds, particularly those designed as dihydrofolate reductase (DHFR) inhibitors. nih.gov The pyrido[2,3-d]pyrimidine nucleus itself serves as a crucial scaffold, providing a rigid framework for the optimal orientation of functional groups that interact with target proteins. nih.gov
For instance, in the context of tyrosine kinase inhibition, the pyrido[2,3-d]pyrimidin-7(8H)-one substructure has been extensively studied. mdpi.com The presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine scaffold has been associated with significant anticancer activity in some series of compounds. nih.gov Furthermore, the ability of the pyrido[2,3-d]pyrimidine subunit to form specific hydrogen bonding patterns, such as a triple hydrogen-bond interaction with a uracil (B121893) residue, has been hypothesized as a key feature for its binding to RNA targets. plos.org
Systematic Chemical Modification and Analogue Synthesis for SAR Elucidation
The systematic modification of the pyrido[2,3-d]pyrimidine scaffold is a cornerstone of SAR studies. Researchers have developed various synthetic methodologies to introduce a diverse array of substituents at key positions of the heterocyclic ring system. A common strategy for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines involves the reaction of 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) sodium salt to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govnih.gov This intermediate can then undergo reduction of the nitro group to an amino group, which can be further modified through reductive amination with various aldehydes to introduce diverse side chains. nih.govnih.gov
Another powerful approach for introducing chemical diversity, particularly at the C-4 position, involves the use of cross-coupling reactions. Techniques such as the Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions have been successfully employed to introduce N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents. mdpi.com These methods have significantly expanded the chemical space available for SAR exploration, allowing for a more detailed understanding of the impact of different functionalities on biological activity. mdpi.com For example, the synthesis of S9-bridged and N9-bridged analogs of piritrexim (B1678454) has been achieved through nucleophilic displacement and thermal cyclization reactions, respectively, enabling a comparative analysis of their inhibitory effects on DHFR. nih.gov
Pharmacophore Development and Structural Requirements for Ligand Binding
Pharmacophore modeling plays a pivotal role in understanding the essential structural requirements for the binding of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) analogs to their biological targets. For inhibitors of epidermal growth factor receptor (EGFR), key pharmacophoric features have been identified. These often include a heterocyclic core, such as the pyrido[2,3-d]pyrimidin-4(3H)-one moiety, which occupies the adenine (B156593) binding pocket of the kinase. nih.gov
Docking studies have provided insights into the binding modes of these compounds. For example, in the case of eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors, a homology model of the kinase was used to dock a pyrido[2,3-d]pyrimidine-2,4-dione derivative. nih.gov This allowed for the visualization of interactions within the catalytic domain and helped to rationalize the observed SAR. nih.gov Similarly, for compounds targeting CUG repeat expansions in myotonic dystrophy, molecular modeling suggests that the pyrido[2,3-d]pyrimidine subunit binds to the RNA via a pattern of one triple hydrogen-bond per subunit. plos.org The development of such pharmacophore models and the understanding of ligand-receptor interactions are crucial for the rational design of more potent and selective inhibitors.
Influence of Substituents at Pyrido[2,3-d]pyrimidine Ring Positions (e.g., C-2, C-4, C-5, C-6, C-8) on Activity Profile
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the heterocyclic core.
C-2 and C-4 Positions: The 2,4-diamino substitution pattern is a critical determinant of activity for many DHFR inhibitors. nih.gov In a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the presence of a carbonyl group at C-2 was found to be important for anticancer activity. nih.gov The diversity of substituents at the C-4 position has been expanded through cross-coupling reactions, leading to the discovery of novel ZAP-70 inhibitors with N-alkyl, N-aryl, O-aryl, and S-aryl groups. mdpi.com
C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions have been shown to significantly impact biological activity. For example, in a series of tyrosine kinase inhibitors, compounds with a phenyl group at C-5 and a hydrogen at C-6 were common. nih.gov The introduction of a methyl group at C-5 is a feature of some DHFR inhibitors. encyclopedia.pub For certain pyrido[2,3-d]pyrimidin-7(8H)-ones, substitution at C-5 has been more prevalent in the 5,6-dihydro analogs, while substitution at C-6 is more common in the unsaturated counterparts. nih.gov
N-8 Position: The substituent at the N-8 position of pyrido[2,3-d]pyrimidin-7(8H)-ones can also modulate activity. In one study, derivatives with an ethyl group at N-8 exhibited four-fold better activity than their N-8-methylated counterparts. mdpi.com
The following table summarizes the impact of substituents at various positions on the activity of pyrido[2,3-d]pyrimidine analogs:
| Position | Substituent | Biological Target/Activity | Reference |
| C-2 | Carbonyl group | Anticancer | nih.gov |
| C-4 | N-alkyl, N-aryl, O-aryl, S-aryl | ZAP-70 inhibition | mdpi.com |
| C-5 | Phenyl group | Tyrosine kinase inhibition | nih.gov |
| C-5 | Methyl group | DHFR inhibition | encyclopedia.pub |
| C-6 | Phenyl group | Tyrosine kinase inhibition | nih.gov |
| N-8 | Ethyl group | Kinase inhibition | mdpi.com |
Computational Approaches to SAR Analysis
Computational methods are indispensable tools for elucidating the SAR of this compound analogs, enabling the rational design of new and more potent compounds.
QSAR studies have been successfully applied to correlate the structural features of pyrido[2,3-d]pyrimidine derivatives with their biological activities. Both 2D- and 3D-QSAR models have been developed. For a series of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, a 3D-QSAR model was found to have more statistically significant validation parameters and predictive power compared to a 2D-QSAR model, highlighting the importance of the 3D conformation of the molecules in the binding process. japsonline.com The contour maps generated from the 3D-QSAR model revealed key steric and electrostatic regions that influence activity. japsonline.com
In another study on 2,4-diaminopyrido[2,3-d]pyrimidines as DHFR inhibitors, QSAR analysis indicated that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment (DPL3), are crucial for activity. nih.gov The LUMO energy is indicative of the molecule's ability to engage in pi-bonding interactions, suggesting that these molecules interact with electron-rich regions at the receptor site. nih.gov These findings provide valuable insights for designing more potent DHFR inhibitors by incorporating appropriate electronegative groups. nih.gov
Both ligand-based and structure-based computer-aided drug design (CADD) methods have been employed in the study of pyrido[2,3-d]pyrimidine analogs. japsonline.com Ligand-based approaches, such as pharmacophore modeling, rely on the knowledge of known active molecules to define the essential structural features required for biological activity. Structure-based design, on the other hand, utilizes the 3D structure of the biological target, often obtained through X-ray crystallography or homology modeling, to design ligands that fit into the binding site.
Molecular docking, a key component of structure-based design, has been used to predict the binding orientation and affinity of pyrido[2,3-d]pyrimidine derivatives to their target proteins. For example, docking studies of pyrido[2,3-d]pyrimidine-2,4-dione derivatives into a homology model of eEF-2K provided insights into their binding within the catalytic domain. nih.gov Similarly, docking of pyrido[2,3-d]pyrimidine derivatives into the active site of DNA gyrase has been used to rationalize their antibacterial activity. researchgate.net These computational approaches, often used in concert, provide a powerful platform for understanding SAR and guiding the design of novel this compound-based therapeutic agents.
Mechanistic Investigations of Biological Activity and Target Engagement
Identification and Validation of Molecular Targets
Derivatives of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) have been identified as inhibitors of a wide array of molecular targets, playing crucial roles in various cellular processes. These targets primarily include enzymes such as kinases and reductases, which are often implicated in pathological conditions like cancer and infectious diseases.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been recognized for their potential as inhibitors of dihydrofolate reductase (DHFR). researchgate.netencyclopedia.pub DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. The inhibition of DHFR by these compounds disrupts the supply of essential precursors for DNA synthesis, thereby impeding cell proliferation.
Kinase Inhibition Profiles and Mechanisms
A significant area of research has focused on the role of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors. encyclopedia.pub Kinases are a large family of enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast number of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Derivatives of this compound have demonstrated inhibitory activity against a broad spectrum of kinases:
Tyrosine Kinases: These enzymes are critical components of signaling cascades that control cell division, migration, and metabolism. nih.gov Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent tyrosine kinase inhibitors. nih.govnih.gov
Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase. The fusion protein BCR-ABL, resulting from a chromosomal translocation, is a key driver in chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidine derivatives, such as PD180970, have been shown to be potent, ATP-competitive inhibitors of the p210Bcr-Abl tyrosine kinase. researchgate.net PD180970 was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates, leading to the induction of apoptosis in CML cell lines. researchgate.net
MAP Kinase: Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in signal transduction pathways. Some pyrido[2,3-d]pyrimidine compounds have been noted for their activity against MAP kinases. encyclopedia.pub
PI3K/mTOR: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. semanticscholar.org A novel series of pyrido[2,3-d]pyrimidine-2,4-diamines has been discovered as potent and selective inhibitors of mTOR kinase activity. nih.govebi.ac.uk These compounds have demonstrated the ability to inhibit both mTORC1 and mTORC2 complexes in cellular assays, leading to antiproliferative activity. nih.govebi.ac.uk Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the pyrido[2,3-d]pyrimidine scaffold can influence the potency and selectivity for mTOR over other PI3K family members. researchgate.net Some derivatives have been identified as dual PI3K/mTOR inhibitors. semanticscholar.orgmdpi.com
CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. The CDK4/6 inhibitor palbociclib, which features a pyrido[2,3-d]pyrimidine core, is an approved treatment for certain types of breast cancer. nih.gov Other derivatives have also shown inhibitory activity against CDK4/Cyclin D1. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as inhibitors of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. nih.gov
PDGFRβ: The platelet-derived growth factor receptor beta (PDGFRβ) is another tyrosine kinase implicated in cancer. Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against this kinase. nih.gov
ZAP-70: Zeta-chain-associated protein kinase 70 (ZAP-70) is a non-receptor tyrosine kinase essential for T-cell activation. nih.gov Pyrido[2,3-d]pyrimidin-7(8H)-ones have been investigated as potential ZAP-70 inhibitors, with molecular docking studies suggesting they can fit into the ATP-binding site of the kinase domain. nih.govnih.gov
TTK: Threonine tyrosine kinase (TTK) is another enzyme target for which pyrido[2,3-d]pyrimidine derivatives have shown inhibitory potential. researchgate.net
The following table summarizes the inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various kinases.
| Derivative/Compound | Target Kinase(s) | IC₅₀ Values | Reference(s) |
| PD180970 | p210Bcr-Abl | 5 nM (in vitro autophosphorylation) | researchgate.net |
| PD180970 | Abl tyrosine kinase | 2.2 nM | researchgate.net |
| Palbociclib (with pyrido[2,3-d]pyrimidine core) | CDK4/6 | - | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT, EGFRT790M | Varies | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivative (Compound 6) | eEF-2K | 420 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivative (Compound 9) | eEF-2K | 930 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | PIM-1 Kinase | 11.4 nM | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative (Compound 10) | PIM-1 Kinase | 17.2 nM | rsc.org |
Other Enzyme Inhibition
Beyond kinases and DHFR, pyrido[2,3-d]pyrimidine-based compounds have been explored as inhibitors of other enzyme classes.
Biotin (B1667282) Carboxylase: This enzyme is a component of the fatty acid biosynthesis pathway in bacteria and has been identified as a promising target for novel antibiotics. nih.gov Pyrido[2,3-d]pyrimidine inhibitors of biotin carboxylase have been developed and optimized to improve their antibacterial potency against Gram-negative bacteria like E. coli and P. aeruginosa. nih.govnih.gov
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives exhibited excellent in vitro inhibitory activity against yeast α-glucosidase, with some compounds being significantly more potent than the standard drug acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for the most active compound. nih.gov
Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the interconversion of carbon dioxide and bicarbonate. New pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govnih.gov
Molecular Interactions and Binding Modes
Understanding the molecular interactions between this compound derivatives and their protein targets is crucial for rational drug design and optimization.
Ligand-Protein Binding Affinity and Kinetics
The binding affinity of these compounds to their target enzymes is a key determinant of their inhibitory potency. For instance, the pyrido[2,3-d]pyrimidine derivative PD180970 exhibits a high affinity for the Abl tyrosine kinase, with an IC₅₀ value of 2.2 nM. researchgate.net Kinetic studies have provided insights into the mechanism of inhibition. For example, a kinetic study of a potent α-glucosidase inhibitor from the 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione series revealed a competitive mode of inhibition, indicating that the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.gov
Hydrogen Bonding Networks and Hydrophobic Interactions
The stability of the ligand-protein complex is often governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The pyrido[2,3-d]pyrimidine scaffold itself contains several hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the active site of the target protein. For example, in the case of mTOR inhibitors, the presence of a morpholine (B109124) ring is a common feature, with its oxygen atom forming a critical hydrogen bond. researchgate.net Molecular docking studies of ZAP-70 inhibitors have suggested that the pyrido[2,3-d]pyrimidin-7(8H)-one core can fit into the ATP-binding site, with substituents at the C4 position potentially reaching a pocket defined by key residues. nih.gov
Cellular Pathway Modulation by this compound Derivatives
The anticancer effects of pyrido[2,3-d]pyrimidine derivatives are rooted in their ability to modulate critical cellular pathways that govern cell growth, proliferation, and programmed cell death. Mechanistic studies have revealed that these compounds can disrupt the cell cycle and trigger apoptosis through various signaling cascades, making them a subject of significant interest in oncology research.
Antiproliferative Mechanisms in Cell Lines
A primary mechanism by which this compound and its related derivatives exert their anticancer effects is through the disruption of the normal cell cycle progression in cancer cells. This interference, often leading to cell cycle arrest at specific checkpoints, prevents the uncontrolled proliferation that characterizes tumor growth.
Research has demonstrated that these compounds can induce cell cycle arrest at different phases, depending on the specific derivative and the cancer cell line being studied. For instance, the derivative HC-6 has been shown to induce G1 cell cycle arrest in human breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cell lines. researchgate.netnih.gov Similarly, another derivative, compound 4, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, an effect linked to its potent inhibition of PIM-1 kinase. rsc.org
Other derivatives target the G2/M checkpoint. The parent compound, 2,4-diaminopyrido[2,3-d]pyrimidine, exhibits dose-dependent proapoptotic actions that include inducing G2/M cell cycle arrest. nih.gov In a different study, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, was observed to cause cell cycle arrest at the pre-G1 phase in PC-3 prostate cancer cells, which is indicative of apoptosis. nih.gov
The underlying basis for this cell cycle disruption often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes that regulate cell cycle transitions. nih.gov Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK4 and CDK6. researchgate.net For example, compounds 70 and 71 were found to effectively suppress CDK4/6 in Colo-205 and U87MG cell lines. nih.gov The inhibition of these kinases disrupts the cyclin D-CDK4/6-INK4-Rb pathway, which is commonly dysregulated in cancer and plays a key role in cell cycle progression. researchgate.net
| Compound | Cell Line(s) | Effect on Cell Cycle | Target/Mechanism | IC₅₀ Values | Reference(s) |
| HC-6 | MD-MBA-231, HT-29, T-24 | G1 arrest | Signaling pathway activation | Not specified | researchgate.net, nih.gov |
| Compound 4 | MCF-7, HepG2 | G1 arrest (in MCF-7) | PIM-1 Kinase Inhibition | 0.57 µM (MCF-7), 1.13 µM (HepG2) | rsc.org |
| 2,4-diaminopyrido[2,3-d]pyrimidine | Not specified | G2/M arrest | Signaling pathway induction | Not specified | nih.gov |
| Compound 15f | PC-3 | Cell cycle arrest | Caspase-3 dependent pathway | 0.356 µM (PC-3), 0.407 µM (A-549) | researchgate.net |
| Compound 8a | PC-3 | Pre-G1 arrest | EGFR Inhibition | 7.98 µM (PC-3) | nih.gov |
| Compounds 9a & 9b | PC-3, MCF-7 | G1 arrest | CDK4/6 Inhibition | Not specified | researchgate.net |
| Compound 14m | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Apoptosis induction | RAF-MEK-ERK pathway suppression | Not specified | nih.gov |
Apoptosis Induction Pathways
Beyond halting proliferation, a key therapeutic outcome of treatment with pyrido[2,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. Cancer cells are notoriously resistant to apoptosis, and compounds that can reactivate this process are valuable therapeutic candidates.
A central player in the execution phase of apoptosis is caspase-3. Multiple studies have confirmed that pyrido[2,3-d]pyrimidine derivatives trigger apoptosis through pathways dependent on this enzyme. For example, 2,4-diaminopyrido[2,3-d]pyrimidine encourages apoptosis by activating caspase-3. nih.gov Similarly, compound 15f induces apoptosis in PC-3 prostate cancer cells via a caspase-3 dependent pathway. researchgate.net Further investigation into another derivative, compound 8a, revealed it induced a significant 5.3-fold increase in the level of caspase-3 in PC-3 cells. nih.gov
The activation of apoptosis can occur through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Evidence suggests that pyrido[2,3-d]pyrimidine derivatives can engage the intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). Certain derivatives were found to enhance the levels of Bax and the tumor suppressor protein p53, while simultaneously downregulating the expression of Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. For instance, compound 66 was shown to promote apoptosis primarily through the intrinsic route. nih.gov
The potent derivative, compound 4, was shown to significantly activate apoptosis in MCF-7 cells, increasing the total percentage of apoptotic cells by over 58-fold compared to untreated control cells. rsc.org Another study on a related pyrrolo[2,3-d]pyrimidine derivative, 5k, in HepG2 cells, also demonstrated a notable increase in the pro-apoptotic proteins caspase-3 and Bax, alongside the downregulation of Bcl-2 activity, reinforcing the significance of the intrinsic pathway. mdpi.com
| Compound | Cell Line(s) | Apoptotic Pathway/Key Events | Fold Increase in Apoptosis | Reference(s) |
| 2,4-diaminopyrido[2,3-d]pyrimidine | Not specified | Caspase-3 activation | Not specified | nih.gov |
| HC-6 | MD-MBA-231, HT-29, T-24 | Proapoptotic effects via signaling pathway activation | Not specified | researchgate.net, nih.gov |
| Compound 15f | PC-3 | Caspase-3 dependent pathway | Not specified | researchgate.net |
| Compound 65 | PC-3, MCF-7 | Caspase-3 activation | 1.9-fold (PC-3), 1.8-fold (MCF-7) | nih.gov |
| Compound 66 | Not specified | Intrinsic pathway | Not specified | nih.gov |
| Compounds 9a & 9b | PC-3, MCF-7 | Intrinsic pathway (↑Bax, ↑p53, ↓Bcl2) | Not specified | researchgate.net |
| Compound 8a | PC-3 | Caspase-3 activation | 5.3-fold increase in caspase-3 level | nih.gov |
| Compound 4 | MCF-7 | G1 arrest and apoptosis | 58.29-fold | rsc.org |
| Compound 14m | SK-HEP-1 | Increased ROS production, suppression of p-ERK/p-MEK | Not specified | nih.gov |
Preclinical Efficacy Studies and Pharmacological Characterization in Vitro and in Vivo Models
In Vitro Efficacy Profiling of Pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) Analogs
The in vitro evaluation of this compound analogs has revealed their potential as inhibitors of various cellular processes and enzymes, highlighting their promise as therapeutic agents.
Cell-Based Assays
Cell-based assays are crucial for determining the biological effects of compounds in a cellular context. Analogs of this compound have demonstrated significant activity in these assays, particularly in the areas of cancer and infectious diseases.
In oncology, these compounds have shown potent antiproliferative effects across a variety of cancer cell lines. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significant cytotoxic activities against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov Specifically, compounds 8a , 8b , and 9a from this series showed high cytotoxic activity and were selected for further investigation. nih.gov Another study found that 2,4-diaminopyrido[2,3-d]pyrimidine (62 ) induced G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, a derivative, PD180970 , was effective in reducing the growth of the Bcr/Abl positive cell line R10(-) with an IC50 of 2.5 nM, even in imatinib-resistant cells. nih.gov
The mechanism of action often involves the induction of apoptosis. For example, compound 65 was shown to induce apoptosis in PC-3 and MCF-7 cells. nih.gov Similarly, a novel pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4 , significantly activated apoptosis in MCF-7 cells and arrested the cell cycle at the G1 phase. rsc.org
Beyond cancer, these analogs have also been evaluated against opportunistic pathogens. For example, they have shown activity against Toxoplasma gondii and Pneumocystis carinii, with this activity attributed to the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov
Enzyme Inhibition Assays
Enzyme inhibition assays provide quantitative measures of a compound's potency against a specific molecular target. Analogs of this compound have been identified as potent inhibitors of several key enzymes.
A significant area of investigation has been their activity as kinase inhibitors. nih.govresearchgate.net For example, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov In this series, compound 6 (A-484954) and compound 9 were identified as the most potent, with IC50 values of 420 nM and 930 nM, respectively. nih.gov
Furthermore, pyrido[2,3-d]pyrimidine derivatives have been developed as inhibitors of other kinases, including mTOR, PI3K, and cyclin-dependent kinases (CDKs). nih.govebi.ac.uk For instance, PD180970 was found to be an ATP-competitive inhibitor of protein tyrosine kinases, reducing the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. nih.gov Another compound, 65 , and its analog 66 were identified as potent direct CDK6 inhibitors with IC50 values of 115.38 nM and 726.25 nM, respectively. nih.gov Novel pyrido[2,3-d]pyrimidine derivatives have also shown potent inhibition of PIM-1 kinase, with compounds 4 and 10 exhibiting IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.org
The antifolate activity of these compounds is another well-studied area. nih.govepa.gov Many analogs have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from various species, including Pneumocystis carinii, Toxoplasma gondii, and humans. nih.govnih.govepa.gov For example, the N9-methyl 2',5'-dimethoxy-substituted analogue 22 was the most potent against T. gondii DHFR with an IC50 of 6.3 nM. nih.govepa.gov
Below is a table summarizing the enzymatic inhibitory activities of selected this compound analogs.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 6 (A-484954) | eEF-2K | 420 | nih.gov |
| 9 | eEF-2K | 930 | nih.gov |
| PD180970 | p210Bcr-Abl | 170 | nih.gov |
| 65 | CDK6 | 115.38 | nih.gov |
| 66 | CDK6 | 726.25 | nih.gov |
| 4 | PIM-1 Kinase | 11.4 | rsc.org |
| 10 | PIM-1 Kinase | 17.2 | rsc.org |
| 22 | T. gondii DHFR | 6.3 | nih.govepa.gov |
| 8a | EGFRWT | 99 | nih.gov |
| 8a | EGFRT790M | 123 | nih.gov |
| Methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate | CK2 | 6000 | researchgate.net |
| N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy-benzamide | CK2 | 19500 | researchgate.net |
Selectivity Screening Against Panels of Targets
Selectivity is a critical aspect of drug development, ensuring that a compound primarily interacts with its intended target, thereby minimizing off-target effects. This compound analogs have undergone selectivity screening against various panels of kinases and other enzymes.
A study on mTOR inhibitors based on the this compound scaffold demonstrated good selectivity against other members of the PI3K-related kinase family. ebi.ac.ukresearchgate.net Similarly, a structure-based approach was used to develop a pan-SIK (salt-inducible kinase) inhibitor, MR22 , from a pyrido[2,3-d]pyrimidin-7(8H)-one series. This new inhibitor showed excellent selectivity and no longer exhibited activity on STE group kinases. biorxiv.org
In the context of DHFR inhibitors, selectivity for the pathogenic enzyme over the human counterpart is crucial. Several 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine antifolates were synthesized and showed significant inhibition of Pneumocystis carinii and Toxoplasma gondii DHFR. nih.govepa.gov Notably, analogue 22 was highly selective for T. gondii DHFR over human DHFR, with a selectivity ratio of 303.5. nih.govepa.gov Another analogue, 11 , displayed significant selectivity for Streptococcus faecium DHFR. nih.govepa.gov
Preclinical In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, the efficacy of this compound analogs has been evaluated in various preclinical in vivo models.
Animal Models of Disease
The in vivo efficacy of these compounds has been demonstrated in models of both oncology and infectious diseases.
In oncology, the focus has often been on their antitumor effects. While specific in vivo efficacy data for this compound itself is limited in the provided context, the broader class of pyrido[2,3-d]pyrimidines has shown promise. For instance, PD180970, a derivative, was effective against imatinib (B729) mesylate-resistant K562 cells and Ba/F3-P210 cells expressing BCR/ABL kinase domain mutations, suggesting its potential for treating resistant chronic myelogenous leukemia. nih.gov
In the realm of infectious diseases, compound 22 , a potent and selective inhibitor of T. gondii DHFR, was evaluated in vivo for its ability to inhibit the growth of T. gondii trophozoites in mice. The results showed a distinct prolongation of survival without toxicity. nih.gov
Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Systems
Pharmacodynamic studies are essential to understand the effects of a compound on the body and to identify biomarkers that can be used to monitor treatment response.
In preclinical studies of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors, the activity of eEF-2K in MDA-MB-231 breast cancer cells was significantly reduced by compound 6 . nih.gov This demonstrates target engagement in a cellular context.
For the Bcr/Abl inhibitor PD180970, a reduction in the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates Gab2 and CrkL was observed in human K562 chronic myelogenous leukemic cells, confirming its mechanism of action in a cellular system. nih.gov
Furthermore, studies on CDK inhibitors from this class have shown that compound 65 triggered apoptosis by activating caspase-3. nih.gov This activation of downstream signaling molecules serves as a key pharmacodynamic marker of the compound's efficacy.
Polypharmacology and Multi-Targeted Design Concepts
The pyrido[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure," owing to its ability to serve as a ligand for a diverse range of biological targets. nih.govrsc.org This characteristic is particularly evident in the context of polypharmacology, where a single compound is designed to interact with multiple targets, and in the development of multi-targeted therapies, a strategy of growing importance in treating complex diseases like cancer. nih.govrsc.org The core structure of this compound is analogous to purines, quinazolines, and pteridines, which are key components of biologically essential molecules, contributing to its broad target spectrum. nih.gov
The exploration of the chemical space around the pyrido[2,3-d]pyrimidine core has revealed that specific substitutions at various positions can modulate the compound's affinity and selectivity for different enzymes. This has led to the rational design of derivatives with tailored multi-target profiles. Key targets for these compounds include various protein kinases and dihydrofolate reductase (DHFR). nih.govresearchgate.net
Multi-Kinase Inhibition:
A significant focus of research on pyrido[2,3-d]pyrimidine derivatives has been their role as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of kinases shares structural similarities, which can be exploited by ATP-competitive inhibitors like many pyrido[2,3-d]pyrimidine derivatives.
For instance, certain derivatives of this scaffold have been identified as potent inhibitors of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Src. nih.gov One study reported a pyrido[2,3-d]pyrimidine derivative with IC50 values of 0.45 µM, 0.13 µM, and 0.22 µM against EGFR, FGFR, and c-Src, respectively. nih.gov Furthermore, the polypharmacology of this scaffold extends to serine/threonine kinases. Derivatives have been developed as dual inhibitors of the MAPK and PI3K signaling pathways, which are critical for cell proliferation and survival. nih.gov While a pyrido[2,3-d]pyrimidine derivative showed modest dual inhibitory activity against ERK2 and PI3Kα, this demonstrates the potential for this scaffold in developing dual-pathway inhibitors. nih.gov
The mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt signaling pathway, has also been a target for pyrido[2,3-d]pyrimidine-2,4-diamines. Structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity for mTOR over other related kinases like PI3Kα. researchgate.net Additionally, derivatives have been synthesized as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK4/6, which are crucial for cell cycle regulation. nih.gov The approved breast cancer drug Palbociclib, while a piperazine (B1678402) pyridopyrimidine, highlights the clinical relevance of this broader class of compounds as CDK inhibitors. researchgate.net
Another area of investigation has been the inhibition of DYRK1A and DYRK1B, kinases implicated in cancer. Potent and enantioselective inhibitors from the pyrido[2,3-d]pyrimidine class have been discovered, demonstrating the versatility of this scaffold. nih.gov Moreover, in the realm of inflammatory diseases, pyrido[2,3-d]pyrimidin-7-one derivatives have been designed as potent inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), with high selectivity over the structurally related Activin Receptor-Like Kinase 2 (ALK2). nih.gov
Dual Kinase and Other Enzyme Inhibition:
The multi-targeted nature of pyrido[2,3-d]pyrimidine derivatives is not limited to the kinase family. A notable example is their dual inhibition of kinases and dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, and its inhibition is a well-established anticancer and antimicrobial strategy. researchgate.net The ability of a single molecule to inhibit both a key metabolic enzyme like DHFR and crucial signaling kinases presents a powerful approach to combination therapy within a single agent.
The design of these multi-targeted agents often involves incorporating pharmacophoric features necessary for binding to each target. For example, the 2,4-diaminopyrimidine (B92962) moiety is a known pharmacophore for DHFR inhibition. researchgate.net By integrating this feature into a scaffold with known kinase inhibitory properties, researchers can develop compounds with dual activity profiles.
The following tables summarize the in vitro inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various targets, illustrating the polypharmacology and multi-targeted design concepts discussed.
| Compound Reference | Target | IC50 (µM) |
| Compound A | EGFR | 0.45 |
| FGFR | 0.13 | |
| c-Src | 0.22 | |
| PDGFR | 1.11 |
Table 1: Multi-Kinase Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Derivative. nih.gov
| Compound Reference | Target | IC50 (nM) |
| PD180970 | Bcr/Abl | 2.5 |
| PD173955 | Bcr/Abl | 2.5 |
Table 2: Activity of Pyrido[2,3-d]pyrimidine Derivatives against Bcr/Abl Kinase. nih.gov
| Compound Reference | Target | % Inhibition @ 1 µM |
| Compound 72 | ERK2 | 1.8 |
| PI3Kα | 15.1 |
Table 3: Dual Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Derivative against ERK2 and PI3Kα. nih.gov
| Compound Reference | Target | IC50 (nM) |
| Compound 6 | eEF-2K | 420 |
| Compound 9 | eEF-2K | 930 |
Table 4: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K. nih.gov
| Compound Reference | Target | IC50 (nM) |
| Compound 33 | RIPK2 | 8 |
| ALK2 | >300-fold selectivity |
Table 5: Inhibitory Activity and Selectivity of a Pyrido[2,3-d]pyrimidin-7-one Derivative. nih.gov
Computational Chemistry and Chemoinformatics in Pyrido 2,3 D Pyrimidine 2,4 Diamine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of pyrido[2,3-d]pyrimidine (B1209978) derivatives. For instance, the solid-state structure of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea was determined using single-crystal X-ray diffraction, and its optimized molecular structure was analyzed through DFT calculations. tandfonline.com The calculated conformation of the most stable isomer at room temperature was consistent with the X-ray diffraction results. tandfonline.com Such studies help in understanding the fundamental electronic properties that govern the molecule's behavior and its interactions with biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been extensively applied in the research of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivatives to elucidate their interactions with various biological targets.
For example, in the pursuit of novel thymidylate synthase (hTS) inhibitors, molecular docking studies were instrumental in identifying promising pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net A library of 42 designed molecules was docked into the catalytic sites of the hTS protein, leading to the identification of four ligands (T36, T39, T40, and T13) with superior interaction and docking scores compared to the standard drug, raltitrexed. nih.govresearchgate.net These studies revealed that the designed compounds interacted with the essential catalytic amino acid Cys195, which is crucial for anticancer activity. nih.govresearchgate.net
Similarly, molecular docking was used to investigate pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones as potential antibacterial agents. researchgate.net The Maestro 12.9 module of Schrodinger software was utilized for these docking studies. researchgate.net In another study, a homology model of eukaryotic elongation factor-2 kinase (eEF-2K) was created, and a pyrido[2,3-d]pyrimidine-2,4-dione derivative was docked into its catalytic domain to understand its binding mode. nih.govnih.gov
Furthermore, molecular docking has been applied to design and evaluate new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. This technique complements molecular docking by offering a more realistic representation of the biological environment.
In the study of pyrido[2,3-d]pyrimidine derivatives as hTS inhibitors, MD simulations were performed for 1000 nanoseconds to validate the efficacy of the designed molecules. nih.govresearchgate.net These simulations, combined with principal component analysis and binding free energy calculations, confirmed the stability of the designed compounds within the hTS protein's active site. nih.govresearchgate.net
MD simulations have also been used to analyze the stability of pyrimidine-2,4-dione-based DPP-4 inhibitors, providing insights into the binding energy and guiding the design of more selective derivatives. noaa.gov The integration of molecular docking with MD simulations offers a powerful approach to understand the structure-activity relationships of these compounds. nih.gov
De Novo Drug Design and Virtual Screening Methodologies
De novo drug design and virtual screening are powerful computational strategies for identifying novel and potent drug candidates from large chemical libraries. These methods have been successfully applied in the context of this compound research.
A notable example is the virtual screening of a pyrido[2,3-d]pyrimidine database to design novel derivatives that could stabilize the inactive conformation of human thymidylate synthase (hTS). nih.govresearchgate.net This approach led to the design of a library of 42 molecules, from which four promising ligands were identified based on their docking scores and interactions with the target protein. nih.govresearchgate.net
In another instance, in silico design was the first step in developing 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net This highlights the importance of computational design in guiding the synthesis of new compounds with desired biological activities. The design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors also began with a molecular design strategy based on the essential pharmacophoric features of known inhibitors. nih.gov
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Preclinical Studies
Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. srce.hrpitt.edu In silico ADME evaluation is frequently performed for newly synthesized pyrido[2,3-d]pyrimidine derivatives.
For example, the QikProp module of the Schrodinger suite was used for the in silico ADME evaluation of synthesized 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net Similarly, the drug-likeness properties of designed hTS inhibitors were assessed and found to be within an acceptable range. nih.govresearchgate.net Online tools like the Molinspiration property program have also been used to evaluate the ADME properties of newly synthesized pyrido[2,3-d]pyrimidine derivatives. nih.gov The SwissADME database is another resource used to assess the physicochemical and pharmacokinetic properties of these compounds. researchgate.net These predictive models are essential for guiding the selection of candidates for further preclinical development. eurofins.com
Cheminformatics Tools and Databases for Compound Library Design and Analysis
Cheminformatics tools and databases are indispensable for managing, analyzing, and designing libraries of chemical compounds. In the context of this compound research, these resources facilitate the exploration of chemical space and the identification of structure-activity relationships.
Databases such as PubChem and ChEMBL serve as valuable repositories of information on pyrido[2,3-d]pyrimidine derivatives, including their structures, properties, and biological activities. ebi.ac.ukuni.lu For instance, a search in SciFinder for pyrido[2,3-d]pyrimidin-7(8H)-ones revealed a significant number of structures, although few were associated with ZAP-70 inhibition. mdpi.com
Software for 2D and 3D molecular visualization and design, such as ChemSketch and BIOVIA Studio, are used to create and analyze the structures of new derivatives. tandfonline.com The design of compound libraries, as seen in the study of hTS inhibitors where a library of 42 molecules was created, is a key application of these tools. nih.govresearchgate.net These cheminformatics approaches are integral to the systematic exploration and optimization of the pyrido[2,3-d]pyrimidine scaffold for various therapeutic applications.
Advanced Analytical and Spectroscopic Characterization of Pyrido 2,3 D Pyrimidine 2,4 Diamine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and purity assessment of synthesized Pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) and its derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominently used.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for determining the purity of this compound. Reversed-phase HPLC, often employing a C18 column with a gradient of an organic solvent (like acetonitrile) and water containing a modifier (like trifluoroacetic acid), is a common method. google.com The purity of the compound is typically assessed by the peak area percentage in the chromatogram. For instance, a purity of greater than 98% is often required for subsequent biological testing.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is not only used for purity assessment but also for confirming the molecular weight of the target compound and identifying any impurities. google.comacs.orgepo.org In the synthesis of derivatives, LC-MS is crucial for monitoring the progress of reactions and confirming the formation of the desired product. google.comacs.org
Flash Chromatography and Thin-Layer Chromatography (TLC): For the purification of this compound and its intermediates, flash chromatography using silica (B1680970) gel is frequently employed. rsc.orgumich.edu Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of a chemical reaction and to get a preliminary idea of the purity of the sample. rsc.org
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Application | Typical Conditions |
| HPLC | Purity Assessment | C18 column, acetonitrile/water gradient with TFA google.com |
| LC-MS | Purity Assessment, Molecular Weight Confirmation, Impurity Identification | Coupled with electrospray ionization (ESI) mass spectrometry google.comacs.org |
| Flash Chromatography | Purification | Silica gel, petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol gradients rsc.orgumich.edu |
| TLC | Reaction Monitoring, Preliminary Purity Check | Silica gel plates rsc.org |
Spectroscopic Methods for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure. rsc.orgumich.edu
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound derivatives, characteristic signals are observed for the aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as for the protons of any substituent groups. rsc.org
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for confirming the core structure. rsc.orgthieme-connect.de
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. thieme-connect.deresearchgate.net For this compound, characteristic absorption bands include N-H stretching vibrations for the amino groups, and C=N and C=C stretching vibrations for the aromatic rings. thieme-connect.de
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrido[2,3-d]pyrimidines typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. thieme-connect.degoogle.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. thieme-connect.deresearchgate.net The molecular ion peak confirms the molecular formula, and the fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula with high accuracy. umich.edu
Table 2: Spectroscopic Data for a Representative this compound Derivative
| Technique | Key Observations |
| ¹H NMR | Signals for aromatic protons, amino group protons, and substituent protons. rsc.org |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the heterocyclic core. rsc.orgthieme-connect.de |
| IR | N-H stretches, C=N and C=C aromatic ring stretches. thieme-connect.de |
| MS | Molecular ion peak corresponding to the expected molecular weight. thieme-connect.de |
| HRMS | Provides the exact mass, confirming the molecular formula. umich.edu |
X-ray Crystallography of this compound and Ligand-Protein Co-crystals
X-ray crystallography is a powerful technique that provides the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This method is invaluable for the absolute confirmation of the structure of this compound and its derivatives. smolecule.com
Furthermore, co-crystallization of these compounds with their biological targets, such as enzymes, provides crucial insights into the binding mode and the specific molecular interactions that are responsible for their biological activity. nih.govirbbarcelona.org For example, a co-crystal structure can reveal the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. This information is instrumental in structure-based drug design, allowing for the rational optimization of the lead compound to improve its potency and selectivity. nih.gov The Protein Data Bank (PDB) is a repository for such crystallographic data, with numerous entries for Pyrido[2,3-d]pyrimidine (B1209978) derivatives complexed with various proteins. ebi.ac.ukpdbj.org
Advanced Characterization Techniques
In the context of the synthesis of this compound, particularly when catalytic processes are involved, several advanced characterization techniques are employed to analyze the catalysts.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a catalyst. This information is vital for understanding the catalyst's activity and stability.
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in a catalyst and to determine its crystallite size. For instance, in syntheses utilizing palladium on carbon (Pd/C) as a catalyst, XRD can confirm the presence of palladium and characterize its dispersion. nih.gov
Nitrogen Physisorption (N₂ Physisorption): This technique is used to determine the specific surface area, pore volume, and pore size distribution of a catalyst support. These parameters are crucial as they can significantly influence the catalytic activity. For example, nanocrystalline MgO used as a catalyst in some synthetic routes for pyrido[2,3-d]pyrimidines would be characterized by this method to understand its surface properties. nih.gov
Future Directions and Emerging Research Avenues for Pyrido 2,3 D Pyrimidine 2,4 Diamine
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The pyrido[2,3-d]pyrimidine (B1209978) core is a key component in numerous bioactive compounds, including those with anticancer properties. nih.gov Future research will delve deeper into the mechanisms of action of existing derivatives to identify new therapeutic targets and indications. For instance, understanding how these compounds modulate specific signaling pathways could lead to their application in a wider range of cancers and other diseases. nih.govnih.gov
Derivatives of pyrido[2,3-d]pyrimidine have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDK4/6), tyrosine kinases, and phosphoinositide 3-kinases (PI3K). nih.govjocpr.com Palbociclib, a CDK4/6 inhibitor, is already a U.S. Food and Drug Administration-approved treatment for breast cancer. nih.gov Further investigation into the specific kinase inhibitory profiles of novel pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) analogs could uncover new treatments for a variety of proliferative disorders.
Beyond cancer, the scaffold has demonstrated potential in treating inflammatory conditions like rheumatoid arthritis and as an antimicrobial agent. researchgate.net Mechanistic studies could reveal opportunities to develop more potent and selective agents for these and other conditions, such as those caused by opportunistic pathogens in immunocompromised individuals. nih.govnih.gov
Strategies for Lead Optimization and Preclinical Candidate Selection
The process of optimizing lead compounds is a critical step in drug development. For this compound derivatives, this involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Key strategies for lead optimization include:
Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing and testing a series of related compounds to understand how different chemical modifications affect biological activity. This allows researchers to identify the most promising substitutions on the pyrido[2,3-d]pyrimidine ring system. nih.gov
Improving Selectivity: A major goal of lead optimization is to increase the compound's selectivity for its intended target, thereby reducing off-target effects and potential toxicity. ebi.ac.uk For example, modifications can be made to enhance selectivity for a specific kinase over other related kinases. ebi.ac.uk
Enhancing Pharmacokinetic Properties: This includes improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the drug reaches its target in sufficient concentrations and has a suitable duration of action.
| Lead Compound Attribute | Optimization Strategy | Desired Outcome |
| Potency | Modify substituents on the pyrido[2,3-d]pyrimidine core | Increased binding affinity to the target |
| Selectivity | Alter functional groups to exploit differences in target binding sites | Reduced off-target effects |
| Solubility | Introduce polar functional groups | Improved absorption and distribution |
| Metabolic Stability | Block sites of metabolic degradation | Increased half-life and duration of action |
Development of Advanced Delivery Systems
To maximize the therapeutic potential of this compound derivatives, particularly in preclinical studies, the development of advanced drug delivery systems is crucial. These systems aim to improve the compound's solubility, stability, and targeted delivery to the site of action.
Chemical modifications can be employed to create prodrugs, which are inactive forms of the drug that are converted to the active form in the body. This approach can enhance oral bioavailability and reduce premature degradation. Additionally, formulating these compounds into nanoparticles, liposomes, or other drug carriers can improve their pharmacokinetic profile and enable targeted delivery to specific tissues or cells, such as tumors. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for compounds like this compound. researchgate.net These technologies can analyze vast datasets to identify new drug targets, predict the activity of novel compounds, and optimize drug design. youtube.comresearchgate.net
Applications of AI and ML in this context include:
Target Identification: AI algorithms can analyze biological data to identify proteins or pathways that are critical for disease progression and could serve as new targets for pyrido[2,3-d]pyrimidine-based drugs. youtube.com
Virtual Screening: ML models can rapidly screen large virtual libraries of chemical compounds to identify those with the highest probability of being active against a specific target. researchgate.net
De Novo Drug Design: AI can generate novel molecular structures with desired properties, potentially leading to the discovery of entirely new classes of pyrido[2,3-d]pyrimidine derivatives.
Predictive Modeling: ML can be used to predict the ADME and toxicity properties of compounds, helping to prioritize the most promising candidates for further development. researchgate.net
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of new therapies based on the this compound scaffold will benefit from partnerships between academic researchers, pharmaceutical companies, and experts in various fields. youtube.com
Such collaborations can bring together expertise in:
Medicinal Chemistry: For the design and synthesis of novel compounds. researchgate.net
Molecular and Cellular Biology: To elucidate mechanisms of action and identify new therapeutic targets.
Pharmacology: To evaluate the efficacy and safety of new drug candidates in preclinical models.
Computational Chemistry and Data Science: To leverage AI and ML for drug design and optimization. researchgate.net
Formulation Science: To develop advanced drug delivery systems. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of promising research findings into new and effective treatments for a wide range of diseases.
Q & A
Q. What are the common synthetic routes for Pyrido[2,3-d]pyrimidine-2,4-diamine derivatives?
this compound derivatives are typically synthesized via cyclization reactions. A standard method involves reacting 2-aminopyridine with aldehydes or ketones, followed by cyclization using ammonium acetate under reflux in ethanol or acetic acid . For example, Kisliuk et al. developed a reductive amination approach using 2,4,6-triaminopyrimidine and nitromalonaldehyde sodium salt, followed by reduction with Raney nickel in DMF to yield 6-amino derivatives . Key reagents include:
- Oxidizing agents : H₂O₂, KMnO₄
- Reducing agents : NaBH₄, LiAlH₄
- Solvents : Ethanol, acetic acid, DMF
Q. Which biochemical pathways or targets are associated with this compound?
These compounds are potent inhibitors of kinases (e.g., Src family kinases) and enzymes like dihydrofolate reductase (DHFR) . For instance, 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)this compound targets DHFR, disrupting folate metabolism in cancer cells . Their mechanism often involves binding to the enzyme active site, blocking substrate access .
Q. What are the standard protocols for evaluating kinase inhibition activity?
Kinase inhibition assays typically use:
- Enzyme-linked immunosorbent assays (ELISA) to measure ATP consumption.
- Fluorescence polarization to track substrate phosphorylation.
- Cellular assays (e.g., Western blotting) to validate target modulation in cancer cell lines .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound analogs be resolved?
Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions. For example:
- Substituent effects : 7-(2-Methylphenyl) derivatives show higher kinase selectivity than non-substituted analogs due to steric and electronic interactions .
- Assay pH : Nitration reactions of pyrimidine derivatives are sensitive to nitric acid concentration, altering product profiles . Mitigate discrepancies by standardizing assay protocols and conducting structure-activity relationship (SAR) studies .
Q. What strategies optimize reaction yields for this compound synthesis?
Optimization strategies include:
- Solvent selection : Ethanol improves cyclization efficiency vs. THF .
- Catalyst use : Raney nickel enhances reductive amination yields by 20–30% .
- Temperature control : Reflux at 80–100°C minimizes side reactions . Example: Substituting LiAlH₄ with NaBH₄ in reductions improves safety without compromising yield .
Q. How can computational modeling predict binding affinities of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with kinase ATP-binding pockets. Key parameters:
- Hydrogen bonding : NH₂ groups at positions 2 and 4 form critical bonds with kinase residues .
- π-π stacking : Aromatic rings align with hydrophobic kinase domains . Validate predictions with in vitro IC₅₀ measurements .
Methodological Guidance
Designing this compound analogs for selective kinase inhibition
- Step 1 : Introduce bulky substituents (e.g., 2-methylphenyl) at position 7 to enhance steric hindrance and selectivity .
- Step 2 : Modify NH₂ groups at positions 2 and 4 with methyl or acetyl to modulate hydrogen bonding .
- Step 3 : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Analyzing ADME properties of this compound derivatives
Use in silico tools (e.g., SwissADME) to predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
